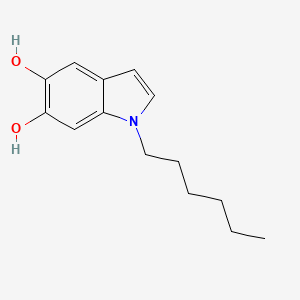![molecular formula C16H19ClN2O3 B12924999 2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example Compound: is a hypothetical chemical compound used for illustrative purposes. It is known for its unique properties and wide range of applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Example Compound can be synthesized through several methods. One common route involves the reaction of Compound A with Compound B under specific conditions such as temperature, pressure, and the presence of a catalyst. For instance, heating Compound A and Compound B at 150°C in the presence of a platinum catalyst yields Example Compound.
Industrial Production Methods: On an industrial scale, Example Compound is produced using a continuous flow reactor. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to produce Example Compound.
Chemical Reactions Analysis
Types of Reactions: Example Compound undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, Example Compound oxidizes to form Compound C.
Reduction: In the presence of a reducing agent like sodium borohydride, Example Compound is reduced to Compound D.
Substitution: Example Compound reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Compound C
Reduction: Compound D
Substitution: Halogenated derivatives of Example Compound
Scientific Research Applications
Chemistry: Example Compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, Example Compound is used as a probe to study cellular processes and enzyme activities.
Medicine: Example Compound has potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: In the industrial sector, Example Compound is used in the manufacture of polymers and as a catalyst in various chemical processes.
Mechanism of Action
Molecular Targets and Pathways: Example Compound exerts its effects by binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways. This interaction leads to the activation or inhibition of various enzymes, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Compound X: Shares similar structural features but has different functional groups.
Compound Y: Exhibits similar reactivity but differs in its physical properties.
Compound Z: Has comparable applications but varies in its mechanism of action.
Uniqueness: Example Compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H19ClN2O3 |
|---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
2-chloro-4-[(1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(22)6-10-3-5-13(15(16)21)19(10)12-4-2-9(7-18)14(17)11(12)8-20/h2,4,10,13,15,20-22H,3,5-6,8H2,1H3/t10-,13+,15?,16+/m1/s1 |
InChI Key |
BFADUQMDNYXNBJ-CKDMBMQXSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]2CC[C@@H](C1O)N2C3=C(C(=C(C=C3)C#N)Cl)CO)O |
Canonical SMILES |
CC1(CC2CCC(C1O)N2C3=C(C(=C(C=C3)C#N)Cl)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




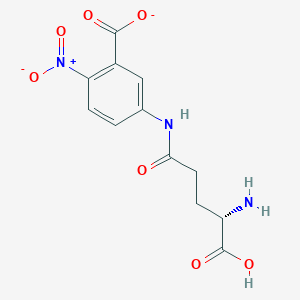
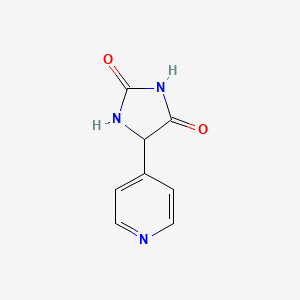
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)
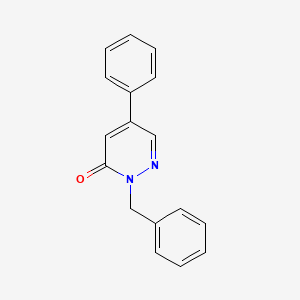
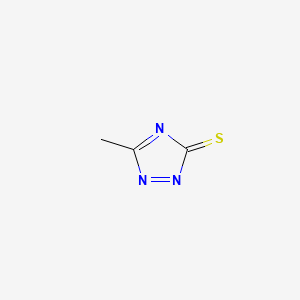
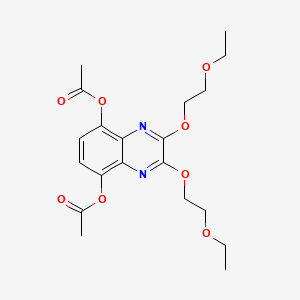
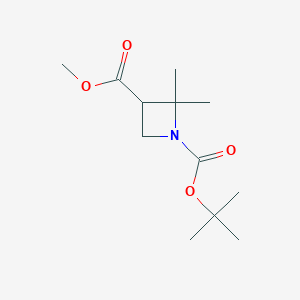
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)

